Sandostatine - 760176-26-9

Sandostatine

Catalog Number: EVT-10906635
CAS Number: 760176-26-9
Molecular Formula: C51H70N10O12S2
Molecular Weight: 1079.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent, long-acting synthetic SOMATOSTATIN octapeptide analog that inhibits secretion of GROWTH HORMONE and is used to treat hormone-secreting tumors; DIABETES MELLITUS; HYPOTENSION, ORTHOSTATIC; HYPERINSULINISM; hypergastrinemia; and small bowel fistula.
Overview

Sandostatine, known generically as octreotide, is a synthetic analogue of somatostatin, a naturally occurring peptide hormone that inhibits the secretion of several other hormones. It is primarily used in the treatment of conditions such as acromegaly, certain types of tumors, and severe diarrhea associated with specific cancers. Sandostatine mimics the action of somatostatin by binding to somatostatin receptors, thus regulating hormone secretion and providing therapeutic benefits in various endocrine disorders.

Source

Octreotide was developed in the 1980s and is produced by pharmaceutical companies like Novartis under the brand name Sandostatine. The compound is synthesized through various methods that involve the assembly of amino acids into a peptide chain.

Classification

Sandostatine is classified as a somatostatin analogue. It falls under the category of peptide drugs and is specifically categorized as an antineoplastic agent due to its use in treating hormone-secreting tumors.

Synthesis Analysis

The synthesis of octreotide can be performed using several methods, including solid-phase synthesis and liquid-phase synthesis.

  • Solid-Phase Synthesis: This method involves attaching a C-terminal amino acid to a resin and elongating the peptide chain stepwise. Although this method allows for precise control over the peptide sequence, it can be labor-intensive and costly due to the need for large excesses of starting materials and complex purification processes .
  • Liquid-Phase Synthesis: This technique involves the condensation of amino acids in solution. It allows for the independent synthesis of peptide blocks that can be combined later. A hybrid approach combining both solid-phase and liquid-phase techniques has also been developed to enhance efficiency and reduce costs .

The hybrid method typically involves synthesizing some peptide blocks using solid-phase techniques while others are synthesized in solution, followed by condensation to form octreotide with disulfide bridges between cysteine residues .

Molecular Structure Analysis

The molecular structure of octreotide is characterized by its sequence: (D)-Phenylalanine-Cysteine-Phenylalanine-(D)-Tryptophan-Lysine-Threonine-Cysteine-Threonine-OH.

Structural Data

  • Molecular Formula: C49_{49}H66_{66}N10_{10}O10_{10}S2_{2}
  • Molecular Weight: Approximately 1019.2 g/mol
  • 3D Structure: The structure includes a cyclic configuration due to disulfide bonds between cysteine residues, which contributes to its biological activity.
Chemical Reactions Analysis

Octreotide undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Peptide Bond Formation: The primary reaction involves forming peptide bonds between amino acids during synthesis.
  • Disulfide Bond Formation: Critical for maintaining structural integrity, these bonds form between cysteine residues during or post-synthesis.
  • Metabolic Reactions: In vivo, octreotide can be metabolized by enzymatic degradation, affecting its half-life and efficacy in therapeutic applications .
Mechanism of Action

Octreotide functions by mimicking somatostatin's inhibitory effects on hormone secretion. It binds primarily to somatostatin receptors (especially SSTR2 and SSTR5), leading to:

  • Inhibition of Growth Hormone Release: By binding to receptors in the pituitary gland.
  • Reduction of Insulin Secretion: Affecting glucose metabolism.
  • Decreased Gastrointestinal Hormone Release: Resulting in reduced gastrointestinal motility and secretion.

This mechanism helps manage symptoms associated with acromegaly and other hormonal disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water at physiological pH.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically formulated at a pH between 4.0 and 6.0.
  • Melting Point: Not extensively characterized due to its peptide nature.
  • Storage Conditions: Should be stored at controlled room temperature away from light.
Applications

Sandostatine has significant applications in clinical settings:

  • Acromegaly Treatment: Reduces excessive growth hormone levels.
  • Neuroendocrine Tumors Management: Controls symptoms related to hormone-secreting tumors.
  • Severe Diarrhea Treatment: Particularly beneficial in patients with carcinoid syndrome or VIPoma (vasoactive intestinal peptide secreting tumor).

Additionally, research continues into its use for other conditions related to hormonal dysregulation, showcasing its versatility as a therapeutic agent.

Historical Development and Synthetic Evolution of Somatostatin Analogs

Discovery and Rational Design of Octreotide as a Somatostatin Mimetic

The foundation for octreotide development began with Roger Guillemin and Andrew Schally’s 1973 isolation of somatostatin (a 14-amino-acid peptide) from sheep hypothalami, for which they received the Nobel Prize. Native somatostatin exhibited potent inhibition of growth hormone secretion but suffered from critical pharmacological limitations: an extremely short plasma half-life (2–3 minutes) due to rapid enzymatic degradation and indiscriminate binding to all five somatostatin receptor subtypes (sstr1–5), which contributed to transient efficacy and rebound hypersecretion phenomena [1] [4]. These shortcomings necessitated a rationally engineered analog with improved metabolic stability and receptor selectivity.

In 1979–1980, researchers at Sandoz (now Novartis) systematically designed octreotide using a lead optimization approach. Starting with the hexapeptide core Cys-Phe-DTrp-Lys-Thr-Cys—identified as somatostatin’s minimal active fragment—they elongated the N- and C-termini while incorporating strategic conformational constraints. The final molecule, H-DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol (where "-ol" denotes a C-terminal alcohol), represented a paradigm shift in peptide therapeutics [1] [5]. Key innovations included:

  • Terminal modifications: Replacement of C-terminal carboxyl with a stable alcohol group
  • Chirality inversion: Incorporation of D-phenylalanine (D-Phe) and D-tryptophan (D-Trp) at positions 1 and 4
  • Disulfide bridge: Retention of the Cys1–Cys6 bond critical for β-turn conformation [3] [8]

This synthetic octapeptide demonstrated 40-fold greater in vivo growth hormone suppression potency than native somatostatin and a prolonged plasma half-life (90–120 minutes versus ≤3 minutes). Crucially, it avoided rebound hypersecretion upon discontinuation. Octreotide received U.S. Food and Drug Administration approval in 1988 as the first synthetic somatostatin analog, marketed as Sandostatin® for acromegaly and neuroendocrine tumors [1] [5].

Table 1: Critical Pharmacological Improvements in Octreotide Versus Native Somatostatin

PropertyNative SomatostatinOctreotideTherapeutic Impact
Plasma half-life2–3 minutes90–120 minutesEnabled subcutaneous dosing
Growth hormone suppressionBaseline40-fold increaseClinically effective dosing regimen
Receptor binding profilePan-sstr (sstr1–5)Selective sstr2/5Reduced off-target effects
Metabolic stabilityLow (peptidase-sensitive)HighPredictable pharmacokinetics

Structural Optimization Strategies for Enhanced Stability and Receptor Selectivity

Octreotide’s success stemmed from deliberate molecular modifications addressing somatostatin’s intrinsic liabilities. Three orthogonal strategies drove its optimization:

A. Conformational Rigidity via Cyclization:The Cys1–Cys6 disulfide bridge constrained octreotide into a type II' β-turn conformation, mimicking somatostatin’s bioactive structure. This rigidity reduced protease accessibility to amide bonds while enhancing binding affinity for sstr2 and sstr5 receptors overexpressed in neuroendocrine tumors and pituitary adenomas [3] [5] [8].

B. D-Amino Acid Substitutions:Incorporation of D-Phe¹ and D-Trp⁴ served dual purposes:

  • Sterically hindered trypsin/chymotrypsin cleavage sites
  • Optimized hydrophobic interactions within sstr2’s transmembrane binding pocketMolecular dynamics simulations confirmed D-configured residues stabilized a bioactive conformation inaccessible to L-enantiomers [3] [7].

C. C-Terminal Alcohol Modification:Reducing the C-terminal carboxylic acid to a threoninol alcohol (-Thr-ol) eliminated carboxypeptidase recognition sites. This modification alone extended half-life >10-fold by abrogating exopeptidase degradation [5] [8].

These innovations yielded a molecule with nanomolar affinity for sstr2 (IC₅₀ = 0.6 nM) and sstr5 (IC₅₀ = 7 nM), while showing negligible binding to sstr1, sstr3, and sstr4 (IC₅₀ >1000 nM) [2] [6]. Receptor selectivity proved clinically pivotal: sstr2 mediates inhibition of hormone secretion (growth hormone, serotonin), while sstr5 synergistically suppresses tumor proliferation [6] [7].

Table 2: Binding Affinity Profiles of Somatostatin Analogs

Compoundsstr1 (nM)sstr2 (nM)sstr3 (nM)sstr4 (nM)sstr5 (nM)Selectivity Profile
Somatostatin-142.30.21.41.80.9Pan-receptor
Octreotide>10000.634.5>10007sstr2 > sstr5
Lanreotide>10000.840>10006sstr2 > sstr5
Pasireotide9.31.01.5>1000.2sstr5 > sstr1/2/3

Chronological Advancements in Peptide Engineering for Therapeutic Applications

The synthetic evolution of somatostatin analogs progressed through three generations, each overcoming pharmacokinetic or pharmacodynamic limitations:

First-Generation Analogs (1980s–1990s):Octreotide’s requirement for 2–3 daily subcutaneous injections spurred development of sustained-release formulations. In 1997, the octreotide long-acting repeatable (LAR) microsphere depot debuted, utilizing poly(lactic-co-glycolic acid) (PLGA) polymers to encapsulate octreotide. Upon intramuscular injection, PLGA undergoes hydrolytic erosion, releasing drug over 28 days. This technology maintained steady-state plasma concentrations (150–2000 pg/mL) with monthly dosing, matching daily subcutaneous therapy’s efficacy in growth hormone/IGF-1 suppression [2] [6]. Parallelly, lanreotide autogel emerged using a nanotubule self-assembly system enabling deep subcutaneous monthly administration [7].

Second-Generation Analogs (2000s):While octreotide/lanreotide preferentially bound sstr2/sstr5, many neuroendocrine tumors expressed multiple receptor subtypes. Pasireotide (Signifor®), approved in 2012, addressed this via a cyclohexapeptide scaffold with enhanced sstr5 affinity (IC₅₀ = 0.2 nM), plus robust sstr1/2/3 binding. Its extended half-life (12 hours) stemmed from N-terminal carbamate formation and unnatural amino acids (phenylglycine) blocking aminopeptidases [6] [7].

Third-Generation Oral Formulations (2020s):A transformative advance arrived with oral octreotide (Mycapssa®), approved in 2020. Utilizing transient permeability enhancer (TPE®) technology, it combines octreotide with sodium caprylate—a tight-junction modulator that enables paracellular absorption. Administered as enteric-coated capsules to bypass gastric degradation, this formulation achieves 60% relative bioavailability versus subcutaneous dosing. Steady-state IGF-1 control was maintained in 65% of acromegaly patients switched from injectables [5] [8].

Table 3: Formulation Evolution Timeline of Somatostatin Analogs

EraInnovationTechnologyDosing IntervalKey Advantages
1988Octreotide SCUnmodified peptide2–3 times dailyFirst synthetic analog; selective sstr2/5 binding
1997Octreotide LARPLGA microsphere encapsulationMonthlyStable plasma levels; improved compliance
2007Lanreotide autogelPeptide self-assembly in aqueous phaseMonthlySubcutaneous injection; no polymer degradation
2012Pasireotide SC/LARCyclohexapeptide with unnatural amino acidsDaily/monthlyBroad sstr1–5 binding; efficacy in sstr2-low tumors
2020Oral octreotide (Mycapssa®)Sodium caprylate permeability enhancerTwice dailyNon-invasive administration; no injection burden

The trajectory illustrates a shift from native hormone mimicry to de novo peptide design: newer analogs exploit non-natural backbones (e.g., pasireotide’s cyclohexapeptide) and formulation science to transcend traditional peptide limitations. Ongoing research focuses on multireceptor-targeting hybrids and peptide-radionuclide conjugates for theranostic applications [1] [6] [7].

Properties

CAS Number

760176-26-9

Product Name

Sandostatine

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C51H70N10O12S2

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1

InChI Key

XQEJFZYLWPSJOV-XJQYZYIXSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.